6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have shown to interact with proteins such as p53 and COX-1 , which play crucial roles in cell cycle regulation and inflammation respectively.
Mode of Action
Similar compounds have been reported to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells . They also showed inhibition of COX-1 .
Biochemical Pathways
Similar compounds have been reported to regulate cell cycle and apoptosis via p53 activation through mitochondrial-dependent pathways .
Result of Action
Similar compounds have been reported to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis by accelerating the expression of caspases .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are intriguing. It has been found to exhibit anti-cancer activity against various cancer cell lines . The compound interacts with key mitochondrial proteins such as Bcl-2 and Bax . The balance in levels of these proteins is altered, which results in apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing G2/M cell cycle arrest . The compound also impacts cell signaling pathways, specifically the p53 pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . The levels of p53 increase tremendously in cells treated with this compound .
Temporal Effects in Laboratory Settings
It is known that the compound induces changes in the cell cycle and apoptosis, suggesting potential long-term effects on cellular function .
Preparation Methods
The synthesis of 6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further treatment with specific reagents to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Chemical Reactions Analysis
6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical products.
Comparison with Similar Compounds
6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives such as:
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Known for its cytotoxicity against various cancer cell lines.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Studied for its potential anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Evaluated for their anti-inflammatory activity.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-3-22-11-5-7-13-15(9-11)24-17(19-13)20-16-18-12-6-4-10(21-2)8-14(12)23-16/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQRIYQAPOXPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.